![molecular formula C26H20ClN3O3 B2563180 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902514-88-9](/img/structure/B2563180.png)
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
- GNF-Pf-120 has shown promise in cancer therapy due to its unique structure and properties. Researchers have explored its use as a potent theranostic agent, combining both therapeutic and diagnostic functions .
- Some derivatives containing benzoxazole moieties, similar to GNF-Pf-120, have demonstrated anticonvulsant activities .
- By improving oil flowability, these materials could enhance oil recovery processes in the petroleum industry .
Cancer Therapy and Diagnosis
Anticonvulsant Properties
Enhanced Oil Recovery (EOR)
Engineering Applications
Mechanism of Action
Target of Action
The primary target of the compound 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-ethoxy-5H-pyrazolo[4,3-c]quinoline, also known as GNF-Pf-120, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum . This target plays a crucial role in the resistance to antimalarial compounds that have a mitochondrial mechanism of action .
Mode of Action
The interaction of GNF-Pf-120 with its target, pfmfr3, results in decreased sensitivity to the compound itself and other antimalarial compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-120 may inhibit the function of pfmfr3, thereby affecting the parasite’s resistance to antimalarial drugs .
Biochemical Pathways
The action of GNF-Pf-120 affects the biochemical pathways related to the mitochondrial function of the Plasmodium falciparum parasite . The compound’s interaction with its target, pfmfr3, influences the parasite’s resistance to antimalarial compounds that act on the mitochondria .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight, lipophilicity, and hydrogen bonding capacity, can influence its ADME properties .
Result of Action
The molecular and cellular effects of GNF-Pf-120’s action primarily involve its interaction with the pfmfr3 transporter in Plasmodium falciparum. This interaction leads to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GNF-Pf-120. These factors can include the physiological environment within the Plasmodium falciparum parasite, the presence of other drugs, and the parasite’s genetic makeup . .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-ethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHNIAEVHLGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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